molecular formula C12H15N3O4 B1331548 Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate CAS No. 6422-35-1

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate

Cat. No.: B1331548
CAS No.: 6422-35-1
M. Wt: 265.26 g/mol
InChI Key: DAJXGDMBDLXAAP-UHFFFAOYSA-N
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Description

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate is a compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate can be achieved through several methods. One common approach involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate .

Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a carbon dioxide capture agent and catalyst. This reaction system does not require metal complex catalysts or metal salt additives and works efficiently even with exhaust gas containing impurities .

Industrial Production Methods

Industrial production of carbamates, including this compound, often involves large-scale synthesis using flow microreactor systems. These systems provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbamate derivatives .

Scientific Research Applications

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate is unique due to its specific structure, which allows for versatile chemical reactions and a wide range of applications in scientific research and industry. Its ability to act as an enzyme inhibitor and its potential therapeutic applications further distinguish it from other similar compounds .

Properties

IUPAC Name

benzyl N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c13-10(16)6-14-11(17)7-15-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,16)(H,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJXGDMBDLXAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305120
Record name N-[(Benzyloxy)carbonyl]glycylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6422-35-1
Record name 6422-35-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]glycylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-benzyloxycarbonylglycine (3 g, 14.4 mmole) were dissolved in 200 mL of dichloromethane and 4.5 g (21.6 mmole) of DCC were added. The mixture was stirred at room temperature for 2 hours, the insoluble materials were removed and 3.2 g (28.8 mmole) of glycinamide hydrochloride and 2.93 g (28.8 mmole) of TEA (triethylamine) were added to the filtrate. The reaction was stirred for 24 hours at room temperature, the insoluble materials were filtered and the filtrate was evaporated to dryness in vacuum. The residue was recrystallized from distilled water to get a pure product 1.9 g (7.2 mmole), yield of 50%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
glycinamide hydrochloride
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
Quantity
2.93 g
Type
reactant
Reaction Step Three
Yield
50%

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